

# Application Notes: PD 135158 for Blocking CCK2 Receptors in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PD 135158 |           |
| Cat. No.:            | B1197173  | Get Quote |

#### Introduction

PD 135158 is a potent and selective non-peptide antagonist of the Cholecystokinin Type 2 (CCK2) receptor, also known as the CCK-B receptor.[1] As a member of the tryptophan dipeptoid chemical class, it is a valuable pharmacological tool for investigating the physiological and pathological roles of the CCK system in the central nervous system (CNS).[2][3] In the brain, CCK2 receptors are widely distributed, with high densities in regions like the cerebral cortex, limbic system, and striatum.[4] They are implicated in a variety of functions and disorders, including anxiety, memory, pain perception, and schizophrenia.[5][6][7]

These application notes provide detailed protocols for utilizing **PD 135158** as a CCK2 receptor antagonist in acute brain slice preparations, a standard model for studying neuronal function and synaptic circuitry.[8] The protocols cover brain slice preparation, electrophysiological recording, and data interpretation for researchers, scientists, and drug development professionals.

#### Mechanism of Action

Cholecystokinin (CCK) exerts its effects through G-protein-coupled receptors (GPCRs). The CCK2 receptor, in particular, has been shown to couple to divergent signaling pathways in a cell-type-specific manner. **PD 135158** acts by competitively binding to the CCK2 receptor, thereby preventing the downstream signaling cascades initiated by endogenous CCK or applied agonists.



Two primary signaling pathways have been identified for the CCK2 receptor in the brain:

- Canonical Gq/PLC Pathway: In many neurons, including pyramidal cells, the CCK2 receptor couples to Gq/11 proteins.[6][7] This activates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG.[7] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC), modulating neuronal excitability and neurotransmitter release.[7]
- Non-Canonical Pertussis Toxin-Sensitive Pathway: In specific neuronal populations, such as
  parvalbumin-positive (PV+) basket cells in the hippocampus, the CCK2 receptor couples to a
  pertussis toxin-sensitive G-protein (suggesting a Gi/o-type protein).[5][6] This pathway
  involves ryanodine receptors on intracellular calcium stores, ultimately activating a
  nonselective cationic conductance that leads to cell depolarization.[5][9]

It is important to note that while **PD 135158** is a selective CCK2 antagonist, it has been observed to act as a full agonist at the CCKA receptor in some peripheral tissues, such as rat pancreatic acini.[10] Researchers should consider this potential off-target effect in their experimental design and interpretation.

# **Quantitative Data**

The potency and affinity of **PD 135158** have been characterized in various systems. The following table summarizes key quantitative data.

| Parameter         | Value   | Species    | Preparation                   | Reference |
|-------------------|---------|------------|-------------------------------|-----------|
| IC50              | 76 nM   | Rat        | Isolated Stomach<br>ECL Cells | [2][3]    |
| pIC <sub>50</sub> | 8.9     | Human      | Receptor Binding<br>Assay     | [11]      |
| Ki                | 0.33 nM | Guinea Pig | Brain Cortex<br>Membranes     | [4]       |

IC<sub>50</sub>: Half maximal inhibitory concentration. pIC<sub>50</sub>: Negative logarithm of the IC<sub>50</sub>. Ki: Inhibitory constant.



# **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the key signaling cascades of the CCK2 receptor and the general experimental workflow for using **PD 135158** in brain slices.



Click to download full resolution via product page

Caption: Canonical Gq/PLC signaling pathway of the CCK2 receptor.





Click to download full resolution via product page

Caption: Non-canonical CCK2 receptor pathway in PV+ basket cells.





Click to download full resolution via product page

Caption: Experimental workflow for testing PD 135158 in brain slices.

# **Experimental Protocols**

**Protocol 1: Acute Brain Slice Preparation** 

# Methodological & Application





This protocol is adapted from established methods for preparing viable brain slices from rodents suitable for electrophysiology.[8][12][13]

#### A. Solutions Required:

- NMDG-HEPES aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. Adjust pH to 7.3–7.4 with HCl. Osmolarity should be 300–310 mOsm.[12]
- HEPES aCSF (Holding/Recovery Solution): (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl2, and 2 MgSO4. Adjust pH to 7.3–7.4. Osmolarity should be 300–310 mOsm.
- Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2
   CaCl2, and 2 MgSO4. Adjust pH to 7.3–7.4. Osmolarity should be 300–310 mOsm.
- Intracellular Pipette Solution (K-Gluconate based): (in mM) 145 K-Gluconate, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na2-GTP, and 2 MgCl2. Adjust pH to 7.3 with KOH. Osmolarity should be 290–300 mOsm.[8]

Note: All extracellular solutions must be continuously saturated with carbogen (95% O<sub>2</sub> / 5% CO<sub>2</sub>) before and during use.[8] Prepare solutions fresh on the day of the experiment.

#### B. Procedure:

- Anesthesia and Perfusion:
  - Deeply anesthetize the animal (e.g., mouse or rat) with an approved anesthetic (e.g., isoflurane or ketamine/xylazine mixture). Confirm depth of anesthesia via toe pinch.[14]
  - Perform transcardial perfusion with 20-30 mL of ice-cold, carbogenated NMDG-HEPES aCSF.[8][14]

#### Brain Extraction:

 Rapidly decapitate the animal and dissect the brain, keeping it immersed in ice-cold NMDG-HEPES aCSF.[15]



 Isolate the brain region of interest (e.g., hippocampus). A coronal or sagittal cut may be made to create a flat surface for mounting.[14]

#### Slicing:

- Mount the brain tissue onto the specimen plate of a vibratome using cyanoacrylate glue.
   [13]
- Submerge the mounted tissue in the vibratome buffer tray filled with ice-cold, carbogenated NMDG-HEPES aCSF.
- $\circ$  Cut slices at a desired thickness (typically 300-400  $\mu$ m).[16] Use a slow blade advance speed to minimize tissue damage.

#### Recovery:

- Immediately transfer the cut slices to an initial recovery chamber containing NMDG-HEPES aCSF, maintained at 32–34 °C with constant carbogenation, for 10-12 minutes.
   [12]
- After this initial protective recovery, transfer the slices to a holding chamber containing HEPES aCSF at room temperature, and allow them to recover for at least 1 hour before recording.[16]

### Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure the effect of a CCK agonist and its blockade by **PD 135158** on neuronal activity.

#### A. Equipment and Setup:

- Electrophysiology rig including an upright microscope with IR-DIC optics, micromanipulators, amplifier, digitizer, and data acquisition software.[8]
- Submerged recording chamber continuously perfused with carbogenated recording aCSF (2-3 mL/min) at 30-32 °C.[16]

#### B. Procedure:



- · Slice Placement and Cell Targeting:
  - Transfer a recovered brain slice to the recording chamber.
  - Under the microscope, identify the target neuron (e.g., a CA1 pyramidal neuron or a hippocampal interneuron).
- Patching and Baseline Recording:
  - Using a glass pipette (3-6 M $\Omega$ ) filled with intracellular solution, approach the target neuron and establish a gigaohm seal (>1 G $\Omega$ ).
  - Rupture the membrane to achieve whole-cell configuration. Allow the cell to stabilize for 3-5 minutes.
  - In current-clamp mode, record the resting membrane potential and firing properties. In voltage-clamp mode (holding potential -70 mV), record baseline synaptic activity or a leak current.[16][17] Record a stable baseline for 5-10 minutes.

#### Agonist Application:

- Bath-apply a CCK2 receptor agonist, such as sulfated cholecystokinin octapeptide (CCK-8s), at a known effective concentration (e.g., 100 nM).[17]
- Record the cellular response. A typical response to CCK-8s in CA1 pyramidal neurons is a slight depolarization and a reduction in the afterhyperpolarization following a train of action potentials.[17] In PV+ basket cells, a direct depolarization is expected.[5]
- Antagonist Application and Blockade:
  - Wash out the agonist with standard recording aCSF until the neuron's activity returns to baseline.
  - $\circ$  Bath-apply **PD 135158** at a concentration sufficient to block the receptor (e.g., 100 nM 1 μM, chosen based on IC<sub>50</sub> data and experimental conditions). Allow the antagonist to perfuse for at least 10 minutes.
  - While continuing to perfuse with PD 135158, re-apply the CCK agonist (CCK-8s).



- Confirm that the previously observed agonist-induced effect is significantly reduced or completely abolished. This demonstrates the specific blockade of CCK2 receptors by PD 135158.
- Data Analysis:
  - Measure key parameters before, during, and after drug applications. This may include changes in resting membrane potential, input resistance, firing frequency, or the amplitude of specific currents.
  - Perform appropriate statistical analysis to determine the significance of the observed effects and the blockade by PD 135158.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PD-135,158, a cholecystokinin(B) antagonist, enhances latent inhibition in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. jneurosci.org [jneurosci.org]
- 6. Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Fast-Spiking Basket Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics PMC [pmc.ncbi.nlm.nih.gov]







- 9. researchgate.net [researchgate.net]
- 10. PD 135158, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. guidetopharmacology.org [guidetopharmacology.org]
- 12. digitalcommons.providence.org [digitalcommons.providence.org]
- 13. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
- 14. protocols.io [protocols.io]
- 15. Obtaining Acute Brain Slices PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophysiological changes in rat hippocampal pyramidal neurons produced by cholecystokinin octapeptide PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: PD 135158 for Blocking CCK2 Receptors in Brain Slices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197173#pd-135158-for-blocking-cck2-receptor-in-brain-slices]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com